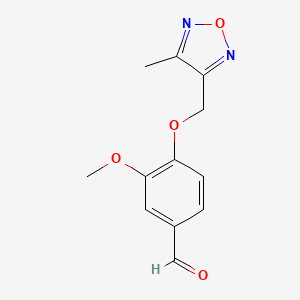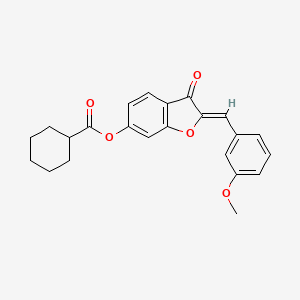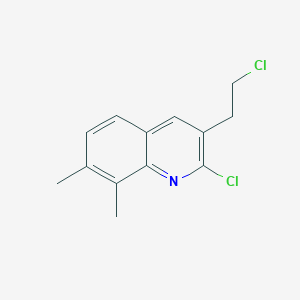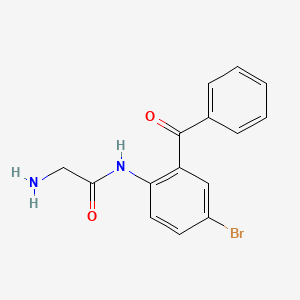
3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde is an organic compound that belongs to the class of benzaldehydes Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Furazan Ring to the Benzene Ring: This step may involve a nucleophilic substitution reaction where the furazan ring is attached to the benzene ring via a methoxy linker.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzoic acid.
Reduction: Formation of 3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by acting as an inhibitor or activator of key proteins.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the furazan ring and has different chemical properties.
4-Methylfurazan-3-ylmethoxybenzaldehyde: Similar structure but may have different reactivity due to the absence of the methoxy group.
Uniqueness
3-Methoxy-4-(4-methyl-furazan-3-ylmethoxy)-benzaldehyde is unique due to the presence of both the methoxy group and the furazan ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-methoxy-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O4/c1-8-10(14-18-13-8)7-17-11-4-3-9(6-15)5-12(11)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
ACRUIBGMTGOHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B12214045.png)
![Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B12214050.png)

![N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12214058.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B12214069.png)
![5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12214077.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12214079.png)
![methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate](/img/structure/B12214081.png)

![methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate](/img/structure/B12214084.png)
![N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12214087.png)
![5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214092.png)
